2-Ethoxy-2-oxoethyl salicylate
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Overview
Description
2-Ethoxy-2-oxoethyl salicylate, also known as 2-ethoxy-2-oxoethyl 2-hydroxybenzoate, is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is a derivative of salicylic acid and is characterized by its ester functional group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-2-oxoethyl salicylate can be synthesized through the esterification of salicylic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-oxoethyl salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce salicylic acid and ethyl oxalate.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Salicylic acid and ethyl oxalate.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-oxoethyl salicylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-2-oxoethyl salicylate involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic effects . Salicylic acid inhibits the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain . The ester group allows for a controlled release of salicylic acid, enhancing its therapeutic potential .
Comparison with Similar Compounds
Ethyl salicylate: Similar in structure but lacks the oxoethyl group.
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Glycol salicylate: Used in similar applications but has a different ester group.
Uniqueness: 2-Ethoxy-2-oxoethyl salicylate is unique due to its oxoethyl group, which provides distinct chemical properties and reactivity compared to other salicylate esters . This uniqueness makes it valuable in specific synthetic and therapeutic applications .
Properties
CAS No. |
27893-14-7 |
---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(13)7-16-11(14)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3 |
InChI Key |
OOIBKTATDVJAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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